3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3OS/c1-22-5-7-23(8-6-22)17(14-4-9-25-12-14)11-21-18(24)13-2-3-15(19)16(20)10-13/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNBVFSSPPFTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of 3,4-dichlorobenzoyl chloride with a suitable amine to form a benzamide derivative.
Introduction of the Piperazine Moiety: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine ring.
Attachment of the Thiophene Group: Finally, the thiophene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The dichlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can result in various substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex molecular structure, which includes a dichlorobenzamide core substituted with a piperazine moiety and a thiophene group. Its molecular formula is with a molecular weight of approximately 364.3 g/mol. The presence of chlorine atoms enhances its biological activity by influencing the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to 3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, studies have explored the inhibition of various kinases involved in cancer progression, such as RET (rearranged during transfection) kinase. Benzamide derivatives have shown promise as RET inhibitors, potentially leading to new treatments for cancers driven by RET mutations .
Case Study:
A series of novel benzamide derivatives were synthesized and evaluated for their potency against RET kinase. Among these compounds, those with similar structural features to this compound demonstrated moderate to high inhibition rates in cellular assays .
Neuropharmacological Effects
The incorporation of piperazine rings in the structure suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. The specific compound may interact with serotonin receptors or other neurochemical pathways, providing therapeutic effects for mood disorders.
Case Study:
A study reported the synthesis of various piperazine derivatives that exhibited significant binding affinity to serotonin receptors, suggesting their potential use in treating anxiety and depression .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Piperazine Substitution: The target compound’s 4-methylpiperazine group contrasts with analogues bearing arylpiperazines (e.g., 3a: 3-cyanophenyl; 3b: 3-trifluoromethylphenyl). Electron-withdrawing groups like –CN or –CF₃ in 3a and 3b may enhance metabolic stability but reduce basicity compared to the methyl group in the target compound .
- Chlorination Pattern: The 3,4-dichloro substitution on the benzamide is unique to the target compound and 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide . Chlorine atoms may increase hydrophobic interactions but could also affect solubility.
Heterocyclic Variants: Thiophene vs. Thiazole
Table 2: Heterocyclic Benzamide Derivatives
Key Observations :
- Thiophene vs. Thiazole derivatives are often associated with anti-inflammatory and antimicrobial activities , whereas thiophene-containing compounds (e.g., the target) may prioritize receptor affinity due to reduced polarity.
- Substituent Complexity : The target compound’s piperazine-thiophene combination contrasts with simpler thiazole derivatives, suggesting a broader scope for tuning pharmacokinetic properties.
Regulatory and Industrial Relevance
- Pesticide Analogues : Compounds like N-(2,4-dichloro-5-(4-(difluoromethyl)triazol-1-yl)phenyl)methanesulfonamide (sulfentrazone) highlight the role of chloro-benzamides in agrochemicals . The target compound’s dichlorophenyl group may align with herbicidal or fungicidal activity, though direct evidence is lacking.
- Synthetic Challenges: The target compound’s branched ethyl-piperazine-thiophene backbone may pose purification challenges compared to linear analogues (e.g., 3a, 3b), which use standardized chromatographic methods (normal-phase followed by reverse-phase) .
Biological Activity
3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dichlorobenzamide moiety linked to a piperazine and a thiophene ring. Its molecular formula is , with a molecular weight of 428.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃Cl₂N₃O₂S |
| Molecular Weight | 428.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily mediated through its interaction with various biological targets. The presence of the piperazine group enhances its ability to interact with neurotransmitter receptors and enzymes, potentially modulating their activity.
- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptor sites, influencing pathways related to neurotransmission and cellular signaling.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.
Antitumor Activity
Recent research has indicated that compounds similar to this compound exhibit notable antitumor effects. For instance, a study highlighted the efficacy of benzamide derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent stems from its piperazine component, which is known to interact with serotonin and dopamine receptors. This interaction can lead to modifications in mood regulation and cognitive function. In vitro studies have shown that similar compounds can enhance synaptic plasticity and exhibit neuroprotective effects against oxidative stress .
Study 1: Antitumor Efficacy
A study conducted on benzamide derivatives reported that compounds with structural similarities to this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of piperazine-containing compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive function in animal models subjected to neurotoxic insults .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
